

Chemical reactivity of the aldehyde group in 2-Methyl-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

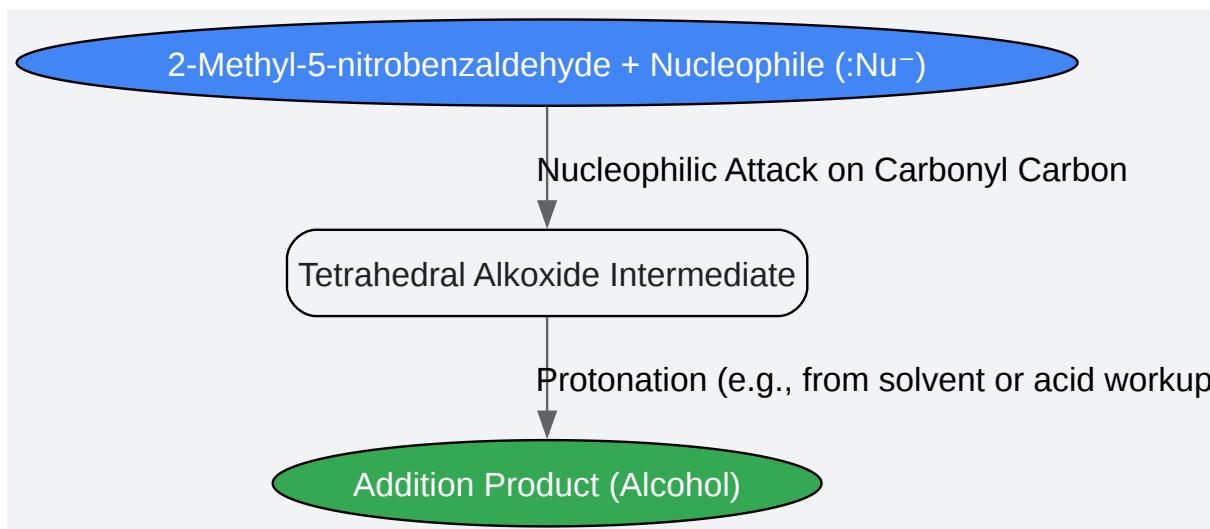
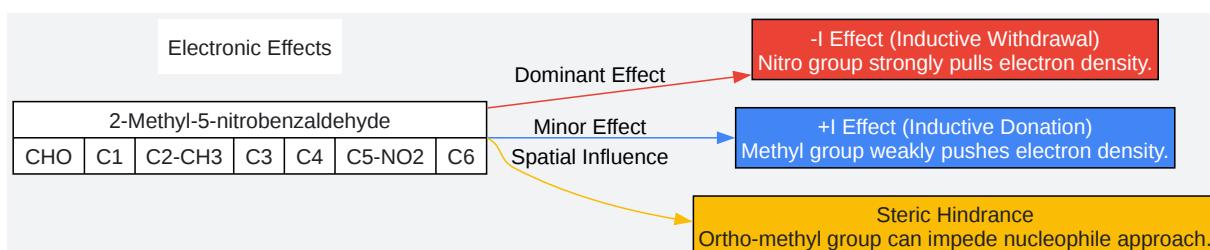
Compound of Interest

Compound Name: 2-Methyl-5-nitrobenzaldehyde

Cat. No.: B103683

[Get Quote](#)

An In-depth Technical Guide to the Chemical Reactivity of the Aldehyde Group in **2-Methyl-5-nitrobenzaldehyde**



Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the aldehyde group in **2-Methyl-5-nitrobenzaldehyde**. The molecule's unique electronic architecture, characterized by the interplay of an ortho-methyl and a meta-nitro substituent, renders the aldehyde functionality highly susceptible to a diverse range of chemical transformations. This document elucidates the governing electronic and steric effects, details key reaction pathways including nucleophilic additions, condensations, oxidations, and reductions, and provides field-proven experimental protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this versatile building block.

Introduction: The Electronic Landscape of 2-Methyl-5-nitrobenzaldehyde

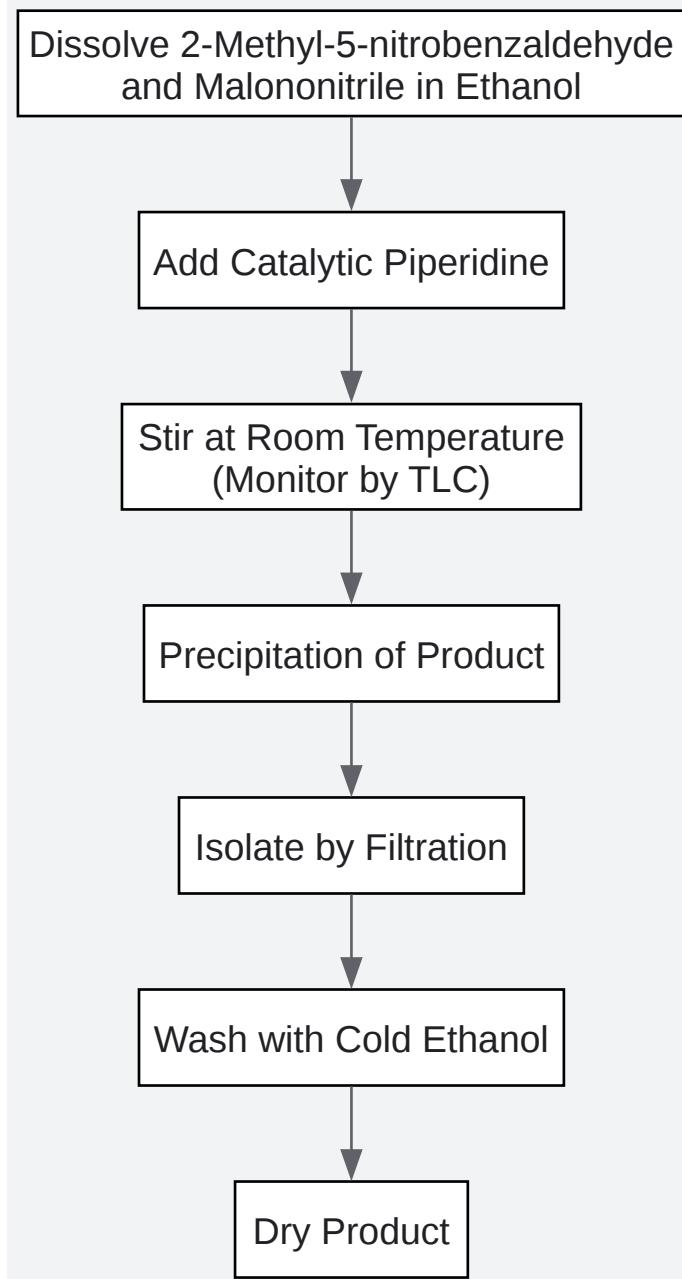
2-Methyl-5-nitrobenzaldehyde is an aromatic aldehyde where the reactivity of the formyl group is significantly modulated by the electronic and steric influences of the substituents on the benzene ring. The presence of a nitro group ($-\text{NO}_2$), a potent electron-withdrawing group, and a methyl group ($-\text{CH}_3$), an electron-donating group, creates a unique chemical environment.

The nitro group at the 5-position (meta to the aldehyde) exerts a strong negative inductive effect (-I), which withdraws electron density from the aromatic ring. This withdrawal enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.^{[1][2][3][4]} Conversely, the methyl group at the 2-position (ortho to the aldehyde) has a positive inductive effect (+I) and a hyperconjugation effect, which donates electron density to the ring.^{[5][6]} However, the electron-withdrawing effect of the nitro group is significantly stronger and, therefore, dominates the overall electronic character of the molecule. Additionally, the ortho-methyl group introduces steric hindrance around the reaction center, which can influence the approach of nucleophiles.

[Click to download full resolution via product page](#)

Caption: General mechanism of nucleophilic addition to an aldehyde.

The enhanced electrophilicity due to the nitro group makes these reactions faster and often more efficient than with simpler benzaldehydes. [2][6]


Key Synthetic Transformations and Protocols

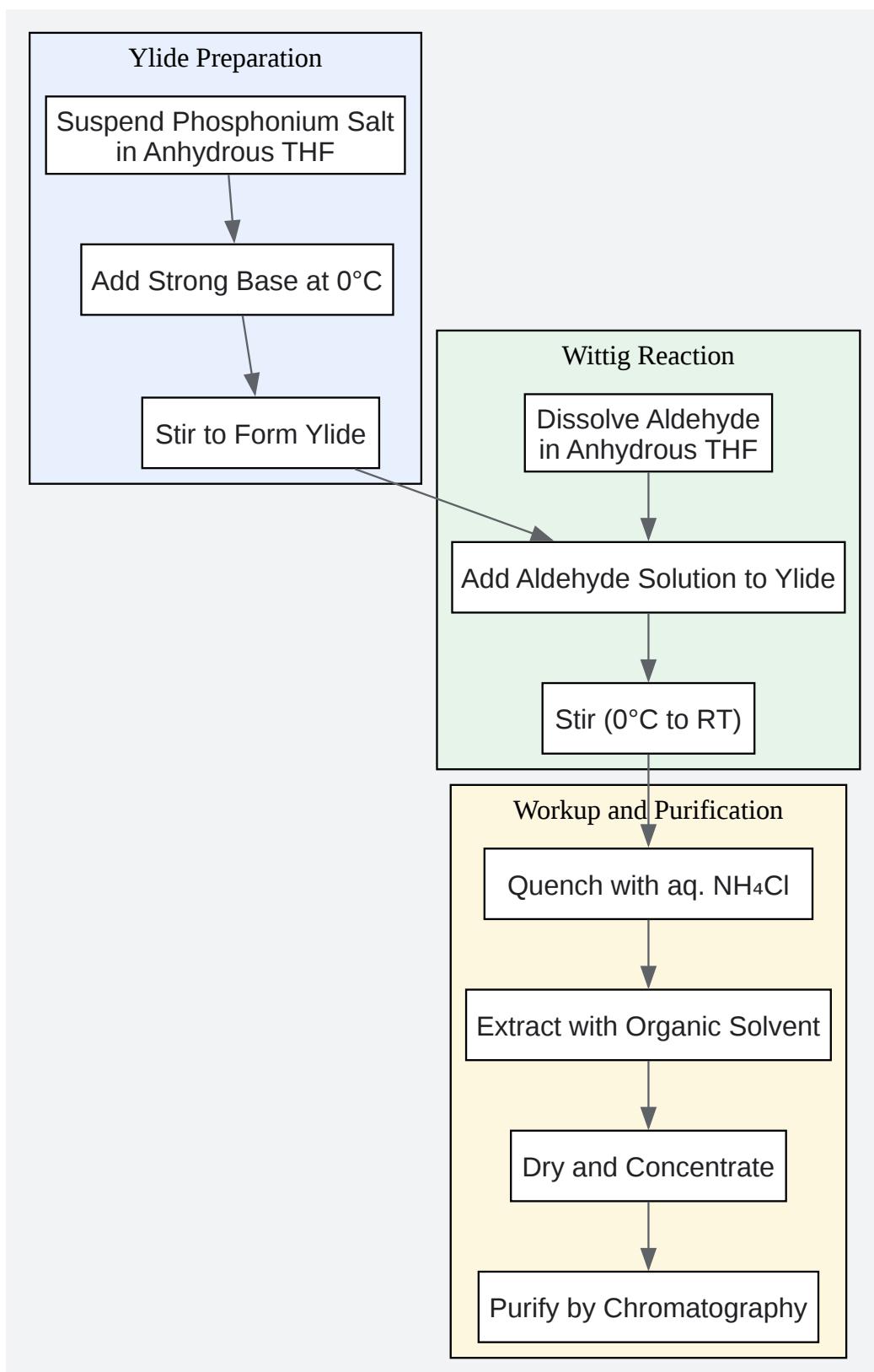
The heightened reactivity of the aldehyde group in **2-Methyl-5-nitrobenzaldehyde** makes it a valuable substrate for several important synthetic transformations.

Knoevenagel Condensation

This reaction involves the condensation of the aldehyde with a compound containing an active methylene group (e.g., malononitrile, diethyl malonate) in the presence of a weak base to form an α,β -unsaturated product. [7][8] The strong electrophilicity of the aldehyde carbonyl in **2-Methyl-5-nitrobenzaldehyde** facilitates this reaction. [9] Experimental Protocol: Synthesis of (E)-2-(2-methyl-5-nitrobenzylidene)malononitrile

- Materials: **2-Methyl-5-nitrobenzaldehyde**, malononitrile, piperidine (catalyst), ethanol.
- Procedure:
 - Dissolve **2-Methyl-5-nitrobenzaldehyde** (1.0 eq.) in ethanol in a round-bottom flask.
 - Add malononitrile (1.1 eq.) to the solution and stir until dissolved.
 - Add a catalytic amount of piperidine (e.g., 3-4 drops) to the reaction mixture.
 - Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). [10] 5. Upon completion, the product often precipitates from the solution. If not, the reaction mixture can be cooled in an ice bath to induce crystallization.
 - Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

[Click to download full resolution via product page](#)


Caption: Workflow for a typical Knoevenagel condensation.

Wittig Reaction

The Wittig reaction is a powerful method for converting aldehydes into alkenes using a phosphonium ylide (Wittig reagent). [11][12] This reaction is highly versatile and tolerates a wide range of functional groups. [12] The reaction of **2-Methyl-5-nitrobenzaldehyde** with a Wittig reagent allows for the synthesis of various substituted styrenes.

Experimental Protocol: Synthesis of 1-methyl-2-(prop-1-en-2-yl)-4-nitrobenzene

- Materials: Methyltriphenylphosphonium bromide, a strong base (e.g., n-butyllithium or sodium hydride), anhydrous tetrahydrofuran (THF), **2-Methyl-5-nitrobenzaldehyde**.
- Procedure:
 - In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.1 eq.) in anhydrous THF.
 - Cool the suspension to 0 °C in an ice bath.
 - Slowly add the strong base (e.g., n-BuLi, 1.05 eq.) to the suspension. The formation of the ylide is often indicated by a color change (e.g., to deep yellow or orange). Stir for 30-60 minutes at this temperature.
 - In a separate flask, dissolve **2-Methyl-5-nitrobenzaldehyde** (1.0 eq.) in anhydrous THF.
 - Add the aldehyde solution dropwise to the ylide solution at 0 °C.
 - Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
 - Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
 - Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
 - Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography. [13]

[Click to download full resolution via product page](#)

Caption: General workflow for a Wittig reaction.

Oxidation and Reduction Reactions

The functional groups of **2-Methyl-5-nitrobenzaldehyde** can be selectively transformed through oxidation and reduction.

- Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid, forming 2-methyl-5-nitrobenzoic acid, using common oxidizing agents like potassium permanganate (KMnO_4) or Jones reagent ($\text{CrO}_3/\text{H}_2\text{SO}_4$). [\[14\]](#)[\[15\]](#)* Reduction:
 - The aldehyde can be selectively reduced to an alcohol (2-methyl-5-nitrophenyl)methanol using mild reducing agents such as sodium borohydride (NaBH_4).
 - The nitro group can be reduced to an amino group, yielding 5-amino-2-methylbenzaldehyde, using reagents like tin(II) chloride (SnCl_2) in hydrochloric acid or catalytic hydrogenation ($\text{H}_2/\text{Pd-C}$). [\[16\]](#)This transformation opens pathways to various heterocyclic compounds.

Table 1: Summary of Key Reactions and Conditions

Reaction Type	Reagents	Product Functional Group	Reference
Knoevenagel Condensation	Active Methylene Compound, Base (e.g., Piperidine)	α,β -Unsaturated System	[7] [9]
Wittig Reaction	Phosphonium Ylide	Alkene	[11] [12]
Oxidation	KMnO_4 or Jones Reagent	Carboxylic Acid	[14]
Aldehyde Reduction	NaBH_4	Primary Alcohol	[15]
Nitro Reduction	SnCl_2/HCl or $\text{H}_2/\text{Pd-C}$	Amine	[16]

Physicochemical Properties

A summary of the key physical and chemical properties of **2-Methyl-5-nitrobenzaldehyde** is provided below.

Table 2: Physicochemical Data for **2-Methyl-5-nitrobenzaldehyde**

Property	Value	Source
CAS Number	16634-91-6	
Molecular Formula	C ₈ H ₇ NO ₃	
Molecular Weight	165.15 g/mol	
Melting Point	55 °C	
Boiling Point	114 °C	

Conclusion

The chemical reactivity of the aldehyde group in **2-Methyl-5-nitrobenzaldehyde** is profoundly influenced by its substituents. The dominant electron-withdrawing nature of the meta-nitro group significantly enhances the electrophilicity of the carbonyl carbon, making it a highly reactive substrate for nucleophilic addition and condensation reactions. This heightened reactivity, coupled with the potential for selective transformations of both the aldehyde and nitro functionalities, establishes **2-Methyl-5-nitrobenzaldehyde** as a versatile and valuable intermediate in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Understanding the electronic and steric factors that govern its reactivity is crucial for designing efficient and high-yielding synthetic routes.

References

- Doubtnut. (n.d.). Compare the reactivity order of benzaldehyde, p -tolualdehyde and p - nitrobenzaldehyde. Doubtnut.
- PrepChem.com. (n.d.). Synthesis of 2-nitrobenzaldehyde. PrepChem.com.
- Quora. (2020, June 10). What is the decreasing order of reactivity of (a) benzaldehyde, (b) 4- methyl benzaldehyde, (c) 4- Nitro benzaldehyde, (4) 4- methoxy benzaldehyde towards Cannizzaro reaction? Quora.
- Sarthaks eConnect. (2019, January 12). Out of p-nitro benzaldehyde and benzaldehyde which is more reactive towards nucleophilic addition reactions and why? Sarthaks eConnect.
- NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. NROChemistry.
- Beech, W. F. (1967). **2-Methyl-5-nitrobenzaldehyde**. Journal of the Chemical Society C: Organic, 2374-2375. [Link]

- Wikipedia. (n.d.). Knoevenagel condensation. Wikipedia.
- Jones, G. (2011).
- El-Batta, A., et al. (2007). Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. *The Journal of Organic Chemistry*, 72(14), 5244–5259. [Link]
- Singh, R., & Singh, P. (2018). Novel Methods of Knoevenagel Condensation. *International Journal of Research and Analytical Reviews*, 5(3), 856-860.
- Wikipedia. (n.d.). Wittig reaction. Wikipedia.
- Organic Chemistry Portal. (n.d.). Wittig Reaction. Organic Chemistry Portal.
- Chemistry LibreTexts. (2023, January 22). Wittig Reaction. Chemistry LibreTexts.
- Sainz-Díaz, C. I., et al. (2002). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. *Reactivity and Molecular Structure Studies. Monatshefte für Chemie / Chemical Monthly*, 133(1), 9-22. [Link]
- Filo. (2023, November 4). p-Nitrobenzaldehyde is more reactive toward nucleophilic additions than p-methoxybenzaldehyde. Explain. Filo.
- Study.com. (n.d.). p-nitrobenzaldehyde is more reactive toward nucleophilic additions than p-methoxybenzaldehyde. Explain why. Study.com.
- Chemistry LibreTexts. (2025, January 19). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Chemistry LibreTexts.
- Organic Syntheses. (n.d.). m-NITROBENZALDEHYDE DIMETHYLACETAL. Organic Syntheses.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sarthaks.com [sarthaks.com]
- 3. p-Nitrobenzaldehyde is more reactive toward nucleophilic additions than p.. [askfilo.com]
- 4. homework.study.com [homework.study.com]
- 5. Compare the reactivity order of benzaldehyde, p -tolualdehyde and p - nitrobenzaldehyde. [allen.in]
- 6. quora.com [quora.com]

- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 8. organicreactions.org [organicreactions.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. bhu.ac.in [bhu.ac.in]
- 11. Wittig reaction - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [Chemical reactivity of the aldehyde group in 2-Methyl-5-nitrobenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b103683#chemical-reactivity-of-the-aldehyde-group-in-2-methyl-5-nitrobenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com